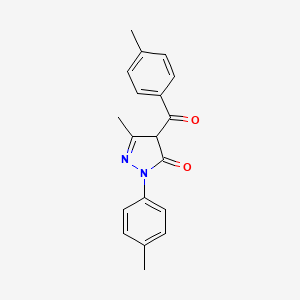
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Scientific Research Applications
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one. These include further research into its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use in the development of new anti-inflammatory, analgesic, and antipyretic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one can be achieved through a multi-step process. The first step involves the condensation of 4-methylbenzoylhydrazine with 3-methyl-2-butanone in the presence of acetic acid to produce 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The second step involves the reaction of the obtained product with p-toluenesulfonylhydrazide in the presence of triethylamine to produce 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one.
properties
IUPAC Name |
5-methyl-4-(4-methylbenzoyl)-2-(4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-8-15(9-5-12)18(22)17-14(3)20-21(19(17)23)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYIVTVGZDRYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)
![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)
![3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2667467.png)
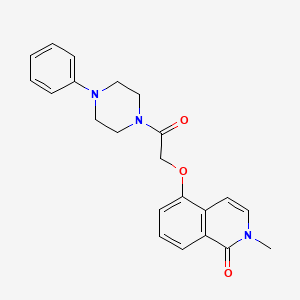
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)

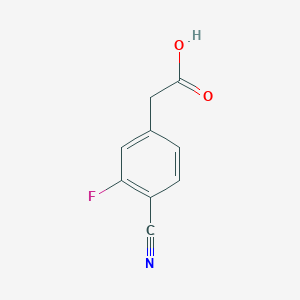

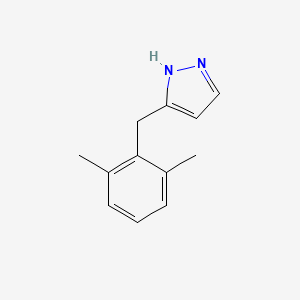
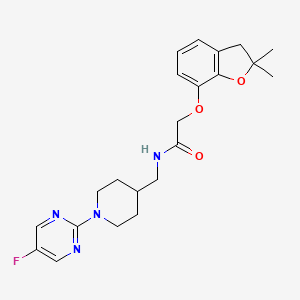
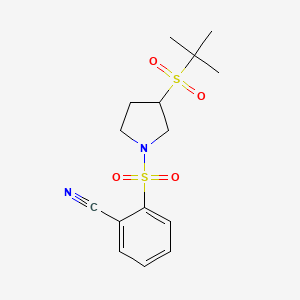
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)